molecular formula C14H11N3O B8542592 1H-Indole-3-carboxylic acid pyridin-3-ylamide

1H-Indole-3-carboxylic acid pyridin-3-ylamide

Cat. No.: B8542592
M. Wt: 237.26 g/mol
InChI Key: QFXNHHVIBNIDBM-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid pyridin-3-ylamide is a heterocyclic compound that features both pyridine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxylic acid pyridin-3-ylamide typically involves the reaction of 3-aminopyridine with indole-3-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-carboxylic acid pyridin-3-ylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed:

    Oxidation: Formation of N-(pyridin-3-yl)-1H-indole-3-carboxylic acid.

    Reduction: Formation of N-(pyridin-3-yl)-1H-indole-3-amine.

    Substitution: Formation of N-(pyridin-3-yl)-1H-indole-3-alkylcarboxamide.

Scientific Research Applications

1H-Indole-3-carboxylic acid pyridin-3-ylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid pyridin-3-ylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

  • N-(pyridin-2-yl)-1H-indole-3-carboxamide
  • N-(pyridin-4-yl)-1H-indole-3-carboxamide
  • N-(pyridin-3-yl)-1H-indole-2-carboxamide

Comparison: 1H-Indole-3-carboxylic acid pyridin-3-ylamide is unique due to the position of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-pyridin-3-yl-1H-indole-3-carboxamide

InChI

InChI=1S/C14H11N3O/c18-14(17-10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,16H,(H,17,18)

InChI Key

QFXNHHVIBNIDBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-aminopyridine (290 mg, 3.1 mmol) and indole-3-carboxylic acid (500 mg, 3.1 mmol) was dissolved in DMF (20 ml), DCC (579 mg, 3.1 mmol) was added to the solution, and then the mixture was stirred at 60° C. for 8 hours. After the reaction was completed, the product was washed and filtered to yield a target compound as a white solid (300 mg, 42%) by chromatography (methanol:dichloromethane=1:20).
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
579 mg
Type
reactant
Reaction Step Two
Yield
42%

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